molecular formula C24H18Cl2N2O4S B2520354 [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 318289-38-2

[5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate

Cat. No.: B2520354
CAS No.: 318289-38-2
M. Wt: 501.38
InChI Key: PCKLBKUYTBTYIP-UHFFFAOYSA-N
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Description

[5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate is a complex organic compound that combines a pyrazole ring with benzenesulfonyl and dichlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The pyrazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Attachment of the Dichlorobenzoate Group: Finally, the benzenesulfonyl-pyrazole intermediate is esterified with 3,4-dichlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the sulfonyl group can produce a sulfide derivative.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the pyrazole ring and the benzenesulfonyl group suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring and benzenesulfonyl group may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl benzoate: Similar structure but lacks the dichlorobenzoate group.

    [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate: Similar structure but with a single chlorine atom on the benzoate group.

    [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate: Similar structure but with chlorine atoms in different positions on the benzoate group.

Uniqueness

The uniqueness of [5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both benzenesulfonyl and dichlorobenzoate groups may enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-(benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O4S/c1-28-23(33(30,31)18-10-6-3-7-11-18)19(22(27-28)16-8-4-2-5-9-16)15-32-24(29)17-12-13-20(25)21(26)14-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKLBKUYTBTYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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